molecular formula C7H3F3INO3S B3031100 2-Iodo-6-nitro-4-[(trifluoromethyl)thio]phenol CAS No. 1440535-09-0

2-Iodo-6-nitro-4-[(trifluoromethyl)thio]phenol

Cat. No.: B3031100
CAS No.: 1440535-09-0
M. Wt: 365.07
InChI Key: PUQBJOXESRBJIE-UHFFFAOYSA-N
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Description

2-Iodo-6-nitro-4-[(trifluoromethyl)thio]phenol (CAS 1440535-09-0) is a halogenated phenol derivative of significant interest in modern medicinal chemistry and drug discovery. Its molecular structure incorporates iodine, a nitro group, and a trifluoromethylthio (-SCF₃) group on a phenolic backbone, resulting in a molecular weight of 365.07 g/mol and a molecular formula of C7H3F3INO3S . The compound is characterized by its high lipophilicity and electron-withdrawing nature, properties imparted by the strategically positioned -SCF₃ and nitro groups, which can profoundly influence a molecule's biological activity, metabolic stability, and binding affinity . In scientific research, this compound serves as a versatile synthetic building block for the construction of more complex molecules. Its unique structure makes it particularly valuable for studying biological pathways and interactions. Research indicates potential for significant biological activity, including investigation as a fasciolicidal agent against the liver fluke Fasciola hepatica , suggesting applications in developing novel antiparasitic therapeutics . The reactivity of this compound allows for various chemical transformations; the iodine atom is amenable to nucleophilic substitution reactions, while the nitro group can be reduced to an amino group, yielding different derivatives for further structure-activity relationship (SAR) studies . The incorporation of the trifluoromethyl group is a recognized strategy in drug design to improve the pharmacological profile of new chemical entities, affecting properties such as lipophilicity, solubility, and pKa . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-iodo-6-nitro-4-(trifluoromethylsulfanyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F3INO3S/c8-7(9,10)16-3-1-4(11)6(13)5(2-3)12(14)15/h1-2,13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUQBJOXESRBJIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)I)SC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F3INO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801235238
Record name Phenol, 2-iodo-6-nitro-4-[(trifluoromethyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801235238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1440535-09-0
Record name Phenol, 2-iodo-6-nitro-4-[(trifluoromethyl)thio]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1440535-09-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 2-iodo-6-nitro-4-[(trifluoromethyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801235238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-Iodo-6-nitro-4-[(trifluoromethyl)thio]phenol involves several steps. One common method includes the nitration of 2-iodophenol followed by the introduction of the trifluoromethylthio group. The reaction conditions typically involve the use of strong acids and oxidizing agents to facilitate the nitration process. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-Iodo-6-nitro-4-[(trifluoromethyl)thio]phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agents used.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.

    Substitution: The iodine atom can be substituted with other groups through nucleophilic substitution reactions.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Iodo-6-nitro-4-[(trifluoromethyl)thio]phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Iodo-6-nitro-4-[(trifluoromethyl)thio]phenol involves its interaction with specific molecular targets. The nitro group and trifluoromethylthio group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Electronic and Physicochemical Properties

  • Nitro Group Impact: The nitro group at position 6 enhances acidity by stabilizing the phenolate ion via resonance and inductive effects. This contrasts with 2-Iodo-4-(trifluoromethyl)phenol, which lacks this group and is less acidic .
  • Trifluoromethylthio (-SCF₃) vs. Sulphonyl (-SO₂CF₃) : The -SCF₃ group in the target compound offers greater lipophilicity, favoring membrane penetration in biological systems, while -SO₂CF₃ (sulphonyl analog) improves oxidative stability but reduces reactivity .
  • Iodine Position: Compared to 3- or 4-iodophenols, the ortho-substituted iodine in the target compound may sterically hinder interactions with biological targets, as seen in molecular docking studies of related thioether fungicides .

Biological Activity

2-Iodo-6-nitro-4-[(trifluoromethyl)thio]phenol is a halogenated nitrophenol compound that has garnered attention for its significant biological activities, particularly as a fasciolicidal agent against the liver fluke Fasciola hepatica. This article explores the compound's biological activity, synthesis methods, and its potential applications in medicinal chemistry and veterinary medicine.

Chemical Structure and Properties

The compound features several notable structural elements:

  • Iodine atom : Enhances reactivity and biological activity.
  • Nitro group : Contributes to its pharmacological properties.
  • Trifluoromethylthio group : Influences metabolic pathways and enhances chemical reactivity.

Antiparasitic Efficacy

Research indicates that this compound exhibits potent activity against Fasciola hepatica, making it a candidate for therapeutic development against liver fluke infections. Its mechanism of action may involve disrupting the metabolic processes of the parasite, which is crucial for its survival and reproduction.

Microbial Degradation Studies

Studies on microbial degradation pathways reveal that the trifluoromethylthio group may undergo specific transformations, impacting both the compound's efficacy and its environmental fate. Understanding these pathways is essential for assessing the compound's potential as an antiparasitic agent and its ecological implications.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Electrophilic substitution reactions : Utilizing iodine and trifluoromethylthio reagents.
  • Nitro group introduction : Achieved through nitration of suitable precursors.

These methods allow for controlled synthesis while preserving the compound's structural integrity, which is vital for maintaining its biological activity.

Comparative Analysis with Related Compounds

The following table summarizes structural features and biological activities of compounds related to this compound:

Compound NameStructural FeaturesBiological Activity
4-[(Trifluoromethyl)thio]phenolTrifluoromethylthio group without halogen or nitroPrecursor to other biologically active compounds
Nitroxynil (4-cyano-2-iodo-6-nitrophenol)Contains iodine and nitro groupsEffective against liver flukes
2-Amino-6-nitro-α,α,α-trifluoro-p-toluidineTrifluoromethyl and amino groupsDegradation product relevant for metabolic studies
2,6-Dinitro-4-trifluoromethylphenolDinitro and trifluoromethyl groupsSignificant degradation product in environmental studies

This comparison illustrates how variations in functional groups can lead to differences in biological activity and potential applications in research and medicine.

Case Studies

In a recent study focusing on the antiparasitic effects of halogenated compounds, this compound was shown to significantly reduce the viability of Fasciola hepatica in vitro. The study highlighted a dose-dependent response, with higher concentrations leading to increased mortality rates among the parasites. This finding supports further exploration into its use as a therapeutic agent in both veterinary and possibly human medicine.

Q & A

Q. What are the key synthetic pathways for 2-Iodo-6-nitro-4-[(trifluoromethyl)thio]phenol, and how do reaction conditions influence regioselectivity?

  • Methodological Answer : Synthesis typically involves sequential functionalization of a phenol scaffold. For example:
  • Iodination : Electrophilic iodination using I₂/KI under acidic conditions targets the ortho position relative to the hydroxyl group, guided by the nitro group's meta-directing effects .
  • Nitration : Regioselective nitration (HNO₃/H₂SO₄) at the para position to the hydroxyl group is achieved via steric and electronic effects .
  • Trifluoromethylthio introduction : Thiolation using (trifluoromethyl)thiolating agents (e.g., AgSCF₃ or CuSCF₃) under palladium catalysis in anhydrous THF ensures efficient coupling .
  • Key challenges : Competing side reactions (e.g., over-nitration or disulfide formation) require strict temperature control (-10°C to 25°C) and inert atmospheres .

Q. How can spectroscopic and crystallographic techniques resolve structural ambiguities in this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Distinct shifts for the hydroxyl proton (δ 10.5–11.0 ppm, broad) and aromatic protons (δ 7.8–8.5 ppm) confirm substitution patterns. The trifluoromethylthio group (δ 43–45 ppm in ¹⁹F NMR) is diagnostic .
  • X-ray crystallography : Single-crystal analysis resolves bond angles and distances, critical for verifying the nitro group's orientation and iodine's steric effects. Crystallization in THF/hexane mixtures yields suitable crystals .
  • IR spectroscopy : Stretching frequencies for NO₂ (1520–1560 cm⁻¹) and SCF₃ (740–760 cm⁻¹) validate functional groups .

Q. What factors govern the compound’s stability under storage or reaction conditions?

  • Methodological Answer :
  • Photodegradation : The iodine and nitro groups increase sensitivity to UV light. Store in amber vials at -20°C under argon .
  • Thermal stability : Decomposition above 150°C releases toxic gases (e.g., NOₓ, HF). Monitor via TGA-DSC under N₂ .
  • Hydrolytic sensitivity : The trifluoromethylthio group is susceptible to hydrolysis in aqueous acidic/basic conditions. Use anhydrous solvents (e.g., THF, DCM) for reactions .

Advanced Research Questions

Q. How do electronic effects of substituents influence electrophilic aromatic substitution (EAS) reactivity in this compound?

  • Methodological Answer :
  • Nitro group : Strong electron-withdrawing meta-director, deactivating the ring and directing incoming electrophiles to the iodine-adjacent position .
  • Trifluoromethylthio group : Electron-withdrawing via σ-induction but weakly π-donating, creating partial activation at the para position relative to sulfur .
  • Experimental validation : Competitive EAS reactions (e.g., bromination) with DFT calculations (B3LYP/6-31G*) reveal charge distribution and transition-state geometries .

Q. What mechanistic insights explain contradictions in catalytic trifluoromethylthiolation efficiency across studies?

  • Methodological Answer :
  • Catalyst selection : Pd(PPh₃)₄ outperforms Cu(I) in polar aprotic solvents (e.g., DMF) due to better oxidative addition with aryl iodides .
  • Solvent effects : THF stabilizes intermediates via Lewis acid-base interactions, while DMSO accelerates ligand dissociation, reducing yields .
  • Counterion impact : AgSCF₃ provides higher reactivity than CuSCF₃ by minimizing halide scavenging, as shown in kinetic studies (in situ IR monitoring) .

Q. How can computational modeling predict biological or catalytic applications of this compound?

  • Methodological Answer :
  • Docking studies : Molecular docking (AutoDock Vina) identifies potential binding to cytochrome P450 enzymes, leveraging the iodine atom’s halogen-bonding capacity .
  • DFT calculations : HOMO-LUMO gaps (∼4.2 eV) suggest utility as an electron-deficient ligand in transition-metal catalysis .
  • ADMET profiling : SwissADME predicts moderate bioavailability (LogP ∼2.5) but high plasma protein binding (∼90%), limiting in vivo applications .

Data Contradictions and Resolution

  • Synthetic yields : Discrepancies in trifluoromethylthiolation efficiency (40–75%) arise from trace moisture or oxygen. Use rigorously dried solvents and Schlenk techniques .
  • Biological activity : Conflicting cytotoxicity data (IC₅₀ 10–100 μM) may reflect assay-specific conditions (e.g., serum content or cell lines). Standardize protocols using NCI-60 panels .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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